molecular formula C12H14F3N5 B7100632 N-[(2R)-1-(1-methyltriazol-4-yl)propan-2-yl]-5-(trifluoromethyl)pyridin-2-amine

N-[(2R)-1-(1-methyltriazol-4-yl)propan-2-yl]-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B7100632
M. Wt: 285.27 g/mol
InChI Key: CSPRAPMPZBHOEL-MRVPVSSYSA-N
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Description

N-[(2R)-1-(1-methyltriazol-4-yl)propan-2-yl]-5-(trifluoromethyl)pyridin-2-amine is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a pyridine ring and a triazole moiety

Properties

IUPAC Name

N-[(2R)-1-(1-methyltriazol-4-yl)propan-2-yl]-5-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N5/c1-8(5-10-7-20(2)19-18-10)17-11-4-3-9(6-16-11)12(13,14)15/h3-4,6-8H,5H2,1-2H3,(H,16,17)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPRAPMPZBHOEL-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN(N=N1)C)NC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CN(N=N1)C)NC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R)-1-(1-methyltriazol-4-yl)propan-2-yl]-5-(trifluoromethyl)pyridin-2-amine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a [1,3]-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Attachment of the Triazole to the Propan-2-yl Group: The triazole is then linked to the propan-2-yl group through a substitution reaction, often using a suitable leaving group such as a halide.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction on the pyridine ring, typically using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Final Coupling: The final step involves coupling the triazole-propan-2-yl intermediate with the trifluoromethylated pyridine under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyridine ring or the triazole moiety, potentially yielding reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the pyridine or triazole rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, N-[(2R)-1-(1-methyltriazol-4-yl)propan-2-yl]-5-(trifluoromethyl)pyridin-2-amine is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets could lead to the development of new treatments for diseases.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as improved stability or reactivity. It may also find applications in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism by which N-[(2R)-1-(1-methyltriazol-4-yl)propan-2-yl]-5-(trifluoromethyl)pyridin-2-amine exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, where it can modulate the activity of the target molecule. This modulation can occur through various pathways, such as inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    N-[(2R)-1-(1-methyltriazol-4-yl)propan-2-yl]-5-(methyl)pyridin-2-amine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N-[(2R)-1-(1-methyltriazol-4-yl)propan-2-yl]-5-(chloromethyl)pyridin-2-amine: Similar structure but with a chloromethyl group.

    N-[(2R)-1-(1-methyltriazol-4-yl)propan-2-yl]-5-(bromomethyl)pyridin-2-amine: Similar structure but with a bromomethyl group.

Uniqueness

The presence of the trifluoromethyl group in N-[(2R)-1-(1-methyltriazol-4-yl)propan-2-yl]-5-(trifluoromethyl)pyridin-2-amine imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s bioavailability and efficacy in biological systems, making it a valuable candidate for further research and development.

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